cis-Sphingosine

Protein Kinase C Multidrug Resistance P-glycoprotein

cis-Sphingosine [(2S,3R,4Z)-2-aminooctadec-4-ene-1,3-diol] is a synthetic stereoisomer of the sphingoid base sphingosine, distinguished from the naturally predominant trans (E) isomer by a cis (Z) configuration at the C4–C5 double bond. It belongs to the D-erythro stereochemical series and retains the 2S,3R configuration of natural sphingosine, making it a valuable tool for dissecting the contribution of double-bond geometry to sphingolipid biochemistry independently of head-group stereochemistry.

Molecular Formula C18H37NO2
Molecular Weight 299.5 g/mol
Cat. No. B1239798
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namecis-Sphingosine
Molecular FormulaC18H37NO2
Molecular Weight299.5 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCC=CC(C(CO)N)O
InChIInChI=1S/C18H37NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-18(21)17(19)16-20/h14-15,17-18,20-21H,2-13,16,19H2,1H3/b15-14-/t17-,18+/m0/s1
InChIKeyWWUZIQQURGPMPG-QOQDJSECSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





cis-Sphingosine for Research Procurement: Stereochemical Identity, Supply Considerations, and Scientific Positioning


cis-Sphingosine [(2S,3R,4Z)-2-aminooctadec-4-ene-1,3-diol] is a synthetic stereoisomer of the sphingoid base sphingosine, distinguished from the naturally predominant trans (E) isomer by a cis (Z) configuration at the C4–C5 double bond [1]. It belongs to the D-erythro stereochemical series and retains the 2S,3R configuration of natural sphingosine, making it a valuable tool for dissecting the contribution of double-bond geometry to sphingolipid biochemistry independently of head-group stereochemistry [2]. As a non-natural isomer, its procurement is exclusively synthetic, and its utility lies in comparative studies where the trans-to-cis geometric perturbation serves as a controlled variable for probing enzyme specificity, membrane biophysics, and signaling selectivity.

Why cis-Sphingosine Cannot Be Replaced by trans-Sphingosine or Dihydrosphingosine in Mechanistic Studies


Although cis-sphingosine and its trans counterpart share identical elemental composition (C₁₈H₃₇NO₂) and D-erythro head-group stereochemistry, the C4–C5 double-bond geometry produces divergent behavior across multiple biochemical and biophysical readouts. The cis configuration attenuates DNA primase inhibitory potency relative to trans-sphingosine [1], reduces the ceramide synthase acylation rate (Vmax) while leaving substrate affinity (Km) unchanged [2], and, when incorporated into sphingomyelin, expands the lipid bilayer area per molecule by ~9.5% while reducing bilayer thickness by ~0.32 nm compared to the all-trans bilayer [3]. Substituting cis-sphingosine with the saturated analog dihydrosphingosine would eliminate the double-bond variable entirely, while substitution with trans-sphingosine would invert the geometric perturbation under investigation. Neither alternative preserves the specific physicochemical signature that makes cis-sphingosine informative as a probe.

cis-Sphingosine: Quantified Differential Performance Against Structural Analogs


PKC Inhibition: Equipotent Across All Four Sphingosine Stereoisomers, Including cis

In a direct head-to-head comparison of all four sphingosine stereoisomers, cis-sphingosine (as the D-erythro-cis isomer) inhibited in vitro protein kinase C activity and [³H]phorbol dibutyrate binding with an IC₅₀ of approximately 50 μM, identical to the natural D-erythro-trans isomer and the two L-threo isomers [1]. This demonstrates that the C4–C5 double-bond geometry does not discriminate PKC inhibition potency when the D-erythro head-group configuration is maintained. In functional cellular assays, all stereoisomers increased vinblastine accumulation in multidrug-resistant MCF-7ᴬᴰᴿ cells up to 6-fold at 50 μM, while not affecting drug-sensitive wild-type cells [1].

Protein Kinase C Multidrug Resistance P-glycoprotein Sphingolipid Signaling

Ceramide Synthase Substrate Kinetics: cis-Sphingosine Preserves Km but Reduces Vmax by 55%

Using fluorescent DPH-labeled sphingosine analogs, the cis isomer (DPH-4(Z)-sphingosine) was directly compared with natural D-erythro-trans-sphingosine as a substrate for microsomal ceramide synthase in vitro. The cis isomer exhibited an identical Km of 155 μM but a substantially reduced Vmax of 0.85 nmol/mg·h compared with 1.9 nmol/mg·h for the natural trans isomer, representing a 55% decrease in maximal acylation velocity [1]. The trans geometric isomer (DPH-4(E)-sphingosine) showed an even larger catalytic penalty, with Km elevated to 220 μM and Vmax reduced to 0.81 nmol/mg·h. Neither cis nor trans DPH-sphingosine was significantly acylated to ceramide in living cells, indicating that the fluorescent tag imposes an additional cellular barrier independent of double-bond geometry [1].

Ceramide Synthase Substrate Specificity Enzyme Kinetics Sphingolipid Metabolism

Sphingomyelin Bilayer Architecture: All-cis Sphingomyelin Increases Area Per Lipid by 9.5% and Reduces Bilayer Thickness by 0.32 nm vs. All-trans

Atomistic molecular dynamics simulations totaling 0.75 μs compared bilayers composed of all-trans, all-cis, and a 4:1 trans/cis racemic mixture of palmitoyl sphingomyelin. The all-cis bilayer exhibited an average area per lipid 〈AL〉 of 0.531 nm² compared with 0.485 nm² for the all-trans bilayer, a 9.5% expansion [1]. Correspondingly, the phosphorus-to-phosphorus bilayer thickness dP-P decreased from 4.16 nm (all-trans) to 3.84 nm (all-cis), a reduction of 0.32 nm (7.7%) [1]. The mixed trans/cis (4:1) bilayer yielded intermediate values of 〈AL〉 = 0.506 nm² and dP-P = 4.02 nm. The trans configuration formed significantly more inter-lipid hydrogen bonds, enabling tighter lipid packing and reduced water penetration at the lipid-water interface compared with the cis configuration [1]. The isothermal area compressibility modulus KA for the all-trans system was ~2700 mN/m [1].

Membrane Biophysics Lipid Bilayer Molecular Dynamics Sphingomyelin

Calcium Mobilization and Mitogenesis: D-erythro-cis-Sphingosine Retains Activity While L-threo Isomers Are Inactive

In Swiss 3T3 fibroblasts, D-(+)-erythro stereoisomers of sphingosine—including both the cis and trans double-bond variants—stimulated DNA synthesis, whereas neither L-(-)-threo-cis-sphingosine nor L-(-)-threo-trans-sphingosine, nor DL-threo-dihydrosphingosine, had any effect [1]. Both D-erythro and L-threo isomers were phosphorylated to sphingosine-1-phosphate to similar extents in intact cells, indicating that the stereospecificity lies downstream of S1P formation. Critically, only the D-(+)-erythro stereoisomers (both cis and trans) were effective in releasing calcium from intracellular stores, while the L-(-)-threo isomers were inactive in this readout [1]. This calcium mobilization stereospecificity correlated directly with the induction of DNA synthesis.

Calcium Signaling Cell Proliferation Stereospecificity Signal Transduction

DNA Primase Inhibition: cis-Sphingosine Clusters with Dihydrosphingosine as a Moderate Inhibitor, Distinct from Strong Inhibitors Sphingosine and N,N-Dimethylsphingosine

A systematic screen of 9 sphingosine analogs against purified calf thymus DNA primase classified compounds into three tiers of inhibitory potency. Sphingosine (trans), phytosphingosine, and N,N-dimethylsphingosine were strong inhibitors that also exerted potent cytotoxicity against HL-60 leukemic cells. Dihydrosphingosine and cis-sphingosine clustered together as moderate inhibitors, showing more subtle DNA primase inhibition in vitro and correspondingly moderate cell growth suppression in vivo [1]. N-acyl ceramides showed little inhibition. A subsequent SAR study of 28 compounds confirmed that cis-conversion of the trans C4–C5 double bond decreased DNA primase inhibitory activity, and that the naturally occurring D-erythro-trans-sphingosine was the strongest inhibitor among all stereoisomers tested [2].

DNA Primase DNA Replication Structure-Activity Relationship Apoptosis

cis-Sphingosine: High-Impact Research and Industrial Application Scenarios Supported by Quantitative Evidence


Dissecting Ceramide Synthase Active-Site Geometry Using cis-Sphingosine as a Catalytic Probe

The observation that cis-sphingosine retains full substrate binding affinity (Km = 155 μM, identical to natural trans-sphingosine) but exhibits a 55% reduction in acylation Vmax (0.85 vs. 1.9 nmol/mg·h) [1] makes it an ideal probe for ceramide synthase (CerS) structure-function studies. Researchers can use cis-sphingosine in competitive substrate assays to determine whether the catalytic penalty arises from steric hindrance during the acyl-transfer step or from suboptimal transition-state geometry imposed by the bent cis hydrocarbon chain. This approach has been validated by recent photoswitchable sphingosine studies demonstrating that trans-to-cis isomerization profoundly stimulates metabolic conversion by ceramide synthases in a geometry-dependent manner [2].

Engineering Synthetic Sphingomyelin Bilayers with Tunable Packing Density for Membrane Protein Reconstitution

MD simulations predict that all-cis sphingomyelin bilayers have a 9.5% larger area per lipid (0.531 vs. 0.485 nm²) and a 0.32 nm thinner hydrophobic core (3.84 vs. 4.16 nm) compared with all-trans bilayers [3]. Procurement of synthetic cis-sphingosine enables the preparation of chemically defined cis-sphingomyelin for liposome or supported bilayer experiments. These looser-packed membranes can be used to systematically test how lipid packing density modulates the insertion, folding, and oligomerization of transmembrane proteins, with the trans bilayer serving as an isochemical control that differs only in double-bond geometry.

Stereochemical Dissection of Sphingoid Base Signaling Pathways Independent of PKC Inhibition

Since cis-sphingosine inhibits PKC with an IC₅₀ of ~50 μM—identical to all other sphingosine stereoisomers [4]—but retains D-erythro-dependent calcium-mobilizing and mitogenic activity equivalent to trans-sphingosine [5], it provides a unique tool for parsing PKC-dependent from PKC-independent sphingolipid signaling events. In experimental designs where trans-sphingosine is used as a PKC inhibitor, cis-sphingosine can serve as a geometry-variant control that maintains PKC-inhibitory pressure while allowing researchers to probe whether a given cellular response depends specifically on the trans double-bond geometry or on PKC inhibition alone.

Calibrated DNA Primase Inhibition for Replication Stress Studies

cis-Sphingosine occupies a defined intermediate tier of DNA primase inhibitory potency between the strong inhibitors (trans-sphingosine, phytosphingosine, N,N-dimethylsphingosine) and the weak inhibitors (N-acyl ceramides), clustering with dihydrosphingosine in both in vitro primase assays and HL-60 cell growth suppression [6]. This moderate, graded activity is corroborated by SAR data confirming that cis-conversion of the trans double bond attenuates primase inhibition [7]. For replication stress studies where complete primase blockade by trans-sphingosine may trigger confounding off-target cytotoxicity, cis-sphingosine offers a titratable alternative for inducing submaximal replication fork stalling, facilitating the study of graded DNA damage response activation.

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